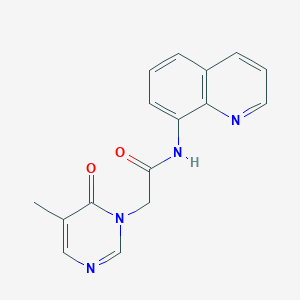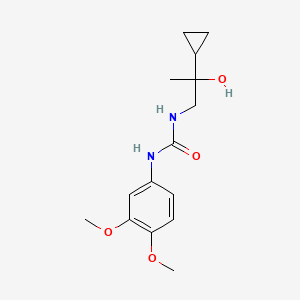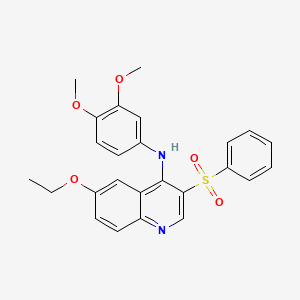
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide, or 2-MOPQA, is a small molecule that has been the subject of much scientific research in recent years. 2-MOPQA has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
Mechanism of Action
2-MOPQA has been shown to interact with several receptors and enzymes in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the enzyme monoamine oxidase-A (MAO-A). By binding to these receptors and enzymes, 2-MOPQA is able to modulate the activity of these proteins and, in turn, affect the activity of several pathways in the body. For example, 2-MOPQA has been shown to inhibit the activity of MAO-A, which can lead to an increase in serotonin and dopamine levels in the brain.
Biochemical and Physiological Effects
2-MOPQA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MOPQA has been shown to reduce anxiety and improve cognitive function. In addition, 2-MOPQA has been shown to reduce inflammation and improve cardiovascular health. Finally, 2-MOPQA has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.
Advantages and Limitations for Lab Experiments
2-MOPQA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 2-MOPQA is relatively non-toxic, making it safe for use in experiments involving animals. However, 2-MOPQA is not without its limitations. It is relatively expensive, making it difficult to use in large-scale experiments. In addition, 2-MOPQA is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
Future Directions
Given the wide range of potential applications for 2-MOPQA, there are many potential future directions for research. For example, further research could be conducted to investigate the potential therapeutic uses of 2-MOPQA, such as for the treatment of anxiety, depression, and other neurological disorders. In addition, further research could be conducted to investigate the potential of 2-MOPQA as an anti-cancer drug. Finally, further research could be conducted to investigate the potential of 2-MOPQA as a tool for studying the effects of small molecules on gene expression and protein folding.
Synthesis Methods
2-MOPQA can be synthesized from a variety of starting materials including quinoline, acetamide, and 5-methyl-6-oxo-1,6-dihydropyrimidine. The synthesis of 2-MOPQA is typically performed in three steps. In the first step, the quinoline and acetamide are reacted together to form a quinoline-acetamide adduct. In the second step, the adduct is reacted with 5-methyl-6-oxo-1,6-dihydropyrimidine to form the desired 2-MOPQA. Finally, the product is purified using column chromatography.
Scientific Research Applications
2-MOPQA has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used as a tool to study the effects of small molecules on a variety of biological processes, including cell signaling and gene expression. In addition, 2-MOPQA has been used to study the effects of drug action on the central nervous system and to investigate the effects of small molecules on the regulation of protein folding and stability.
properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-17-10-20(16(11)22)9-14(21)19-13-6-2-4-12-5-3-7-18-15(12)13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLWDMDKMTMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)

![ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6495338.png)
![4-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B6495345.png)
![methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495353.png)